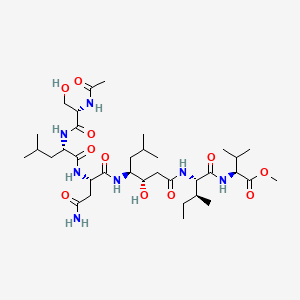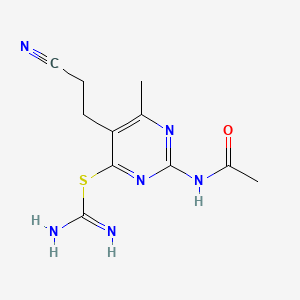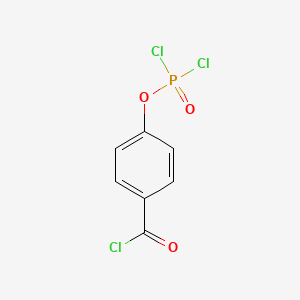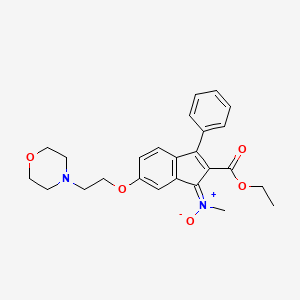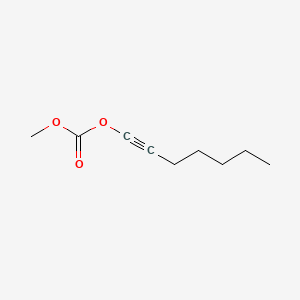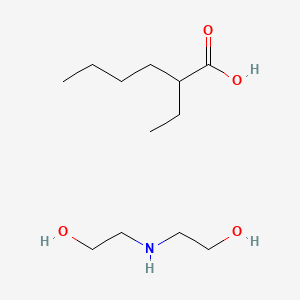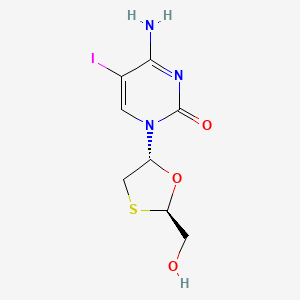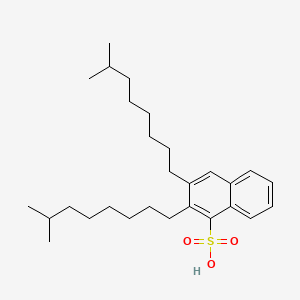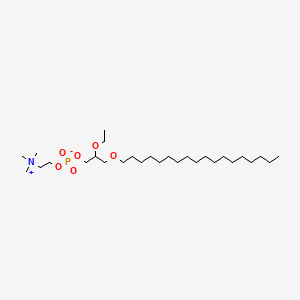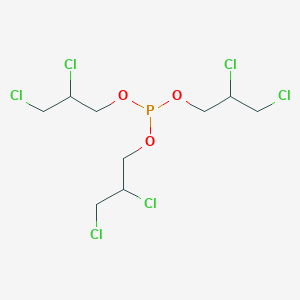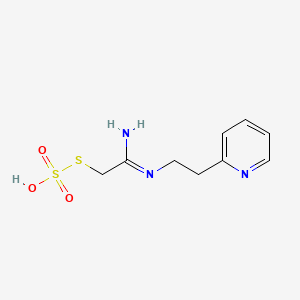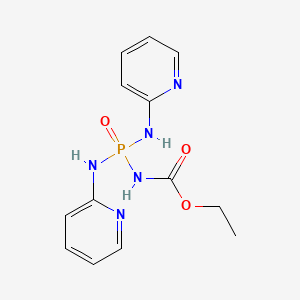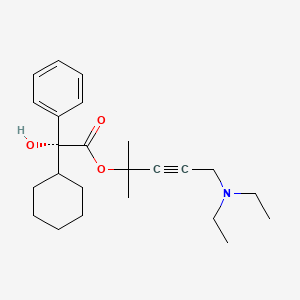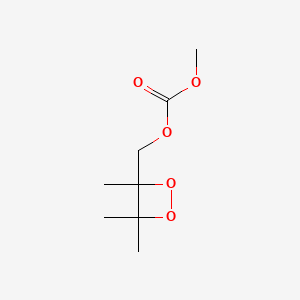![molecular formula C22H22O3S B12790145 [4-(2-Phenylpropan-2-yl)phenyl] 4-methylbenzenesulfonate CAS No. 7598-30-3](/img/structure/B12790145.png)
[4-(2-Phenylpropan-2-yl)phenyl] 4-methylbenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
NSC 404106 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its role in specific biochemical pathways and its potential therapeutic benefits.
准备方法
The synthesis of NSC 404106 involves several steps, each requiring precise conditions to ensure the purity and efficacy of the final product. The synthetic routes typically involve:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are often commercially available chemicals.
Reaction Conditions: The reactions are carried out under controlled temperatures and pressures, often requiring catalysts to facilitate the desired transformations.
Purification: After the synthesis, the compound is purified using techniques such as recrystallization or chromatography to remove any impurities.
Industrial production methods for NSC 404106 are designed to scale up the laboratory procedures while maintaining the quality and consistency of the product. This often involves the use of automated systems and stringent quality control measures.
化学反应分析
NSC 404106 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different products.
Substitution: NSC 404106 can participate in substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.
科学研究应用
NSC 404106 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical methods.
Biology: The compound is studied for its effects on cellular processes and its potential as a tool for probing biological pathways.
Medicine: NSC 404106 is being investigated for its therapeutic potential in treating certain diseases, particularly those involving abnormal cellular growth.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemicals.
作用机制
The mechanism by which NSC 404106 exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins involved in critical biochemical pathways. By binding to these targets, NSC 404106 can modulate their activity, leading to changes in cellular function and, ultimately, therapeutic effects.
相似化合物的比较
NSC 404106 can be compared to other similar compounds to highlight its uniqueness:
NSC 125973: This compound, like NSC 404106, is used in cancer research but has a different mechanism of action and molecular targets.
NSC 127716: Another compound with therapeutic potential, NSC 127716, is used in the treatment of myelodysplastic syndromes and has distinct chemical properties compared to NSC 404106.
属性
CAS 编号 |
7598-30-3 |
|---|---|
分子式 |
C22H22O3S |
分子量 |
366.5 g/mol |
IUPAC 名称 |
[4-(2-phenylpropan-2-yl)phenyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C22H22O3S/c1-17-9-15-21(16-10-17)26(23,24)25-20-13-11-19(12-14-20)22(2,3)18-7-5-4-6-8-18/h4-16H,1-3H3 |
InChI 键 |
ARGGMTMMHAJLLT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C(C)(C)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


